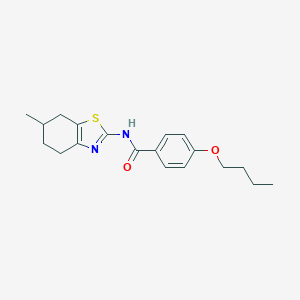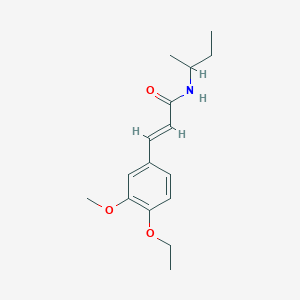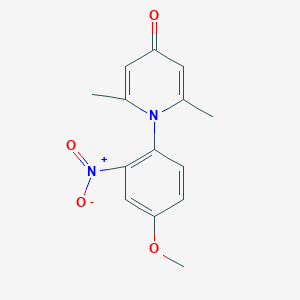![molecular formula C16H21NO3 B256694 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. Etodolac is a member of the pyranocarboxylic acid class of NSAIDs, which are known for their potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
Etodolac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are known to cause pain and inflammation. By inhibiting COX, 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
Etodolac has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor alpha, which play a key role in the inflammatory response. Etodolac has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etodolac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers on a tight budget. It also has a well-established safety profile, with few reported side effects. However, 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid does have some limitations for use in laboratory experiments. It has a relatively short half-life, which can make it difficult to maintain stable drug concentrations over extended periods of time. Additionally, 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid has a relatively low solubility in water, which can make it difficult to administer in aqueous solutions.
Direcciones Futuras
There are several areas of future research that could be explored with respect to 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid. One area of interest is the potential use of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid in the treatment of cancer. Several studies have suggested that 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid may have anti-tumor properties, and further research in this area could lead to the development of new cancer therapies. Another area of interest is the potential use of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid in the treatment of Alzheimer's disease. Recent studies have suggested that 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid may have neuroprotective effects, and further research in this area could lead to the development of new treatments for this devastating disease. Finally, there is a need for further research into the mechanisms of action of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid, which could lead to a better understanding of its therapeutic potential and help to identify new targets for drug development.
Métodos De Síntesis
The synthesis of 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves the reaction of 2-chloro-6-ethylphenol with sodium hydride in the presence of dimethylformamide to form 2-(6-ethylphenol)pyran-4-one. This intermediate is then reacted with cyclohexanone in the presence of sodium hydride to form 2-(4-ethylphenyl)-5-methylcyclohex-2-enone. The final step involves the reaction of this intermediate with chloroformamide in the presence of potassium carbonate to form 2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Etodolac has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. Etodolac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
Nombre del producto |
2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
2-[(4-ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
FJKAEAIWQJOGON-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)
acetate](/img/structure/B256613.png)

![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)

![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)





![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)